molecular formula C23H29N3OS B2638562 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide CAS No. 392320-19-3

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide

Cat. No.: B2638562
CAS No.: 392320-19-3
M. Wt: 395.57
InChI Key: HMUSBJKHGKIAQV-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and material science. The adamantane moiety in the compound provides unique structural and chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, continuous flow reactors, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The 1,3,4-thiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
  • N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
  • (4-bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine

Uniqueness

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide is unique due to the presence of both the adamantane and benzylbutanamide moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3OS/c1-2-6-20(27)26(15-16-7-4-3-5-8-16)22-25-24-21(28-22)23-12-17-9-18(13-23)11-19(10-17)14-23/h3-5,7-8,17-19H,2,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUSBJKHGKIAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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